molecular formula C19H18FN3OS B2894803 N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]cyclopentanecarboxamide CAS No. 1171012-98-8

N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]cyclopentanecarboxamide

Cat. No.: B2894803
CAS No.: 1171012-98-8
M. Wt: 355.43
InChI Key: WLDXRJOJEIQHGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]cyclopentanecarboxamide is a synthetic small molecule characterized by a cyclopentanecarboxamide core substituted with two distinct heterocyclic moieties: a 4-fluoro-1,3-benzothiazol-2-yl group and a pyridin-2-ylmethyl group. The pyridinylmethyl group introduces basicity and hydrogen-bonding capabilities, while the cyclopentane ring imposes conformational rigidity, a feature often exploited in drug design to improve target selectivity .

Properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3OS/c20-15-9-5-10-16-17(15)22-19(25-16)23(12-14-8-3-4-11-21-14)18(24)13-6-1-2-7-13/h3-5,8-11,13H,1-2,6-7,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLDXRJOJEIQHGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Structural Differences:

Heterocyclic Moieties :

  • The target compound’s 4-fluoro-benzothiazole contrasts with the comparator’s thiophene. Benzothiazoles are more aromatic and planar, favoring π-π stacking in hydrophobic binding pockets, while thiophenes offer smaller steric bulk and enhanced solubility .
  • The pyridinylmethyl group in the target compound vs. the piperidinylmethyl group in the comparator alters basicity: pyridine (pKa ~1.7) is less basic than piperidine (pKa ~11), affecting protonation states under physiological conditions.

Conformational Flexibility :

  • Both compounds share a cyclopentanecarboxamide scaffold, but the piperidine ring in the comparator introduces additional rotational freedom, which may reduce target selectivity compared to the rigid pyridinylmethyl-benzothiazole system.

Hypothesized Pharmacological Implications

While experimental data for the target compound is absent, structural analogs suggest plausible biological roles:

  • Target Compound : The 4-fluoro-benzothiazole moiety is common in kinase inhibitors (e.g., VEGFR2 inhibitors) due to its ability to occupy ATP-binding pockets. The pyridine group may coordinate metal ions or form hydrogen bonds with catalytic residues.
  • The sulfur atom in thiophene could engage in hydrophobic interactions or covalent binding with cysteine residues .

Physicochemical Properties

Property Target Compound Comparator Compound
Lipophilicity (LogP) Higher (fluorine and benzothiazole enhance hydrophobicity) Moderate (thiophene and piperidine balance hydrophobicity)
Solubility Likely low (aromatic systems dominate) Higher (piperidine improves aqueous solubility)
Hydrogen Bond Acceptors 5 (amide, pyridine, benzothiazole) 4 (amide, pyridine, thiophene)

Preparation Methods

Synthesis of 4-Fluoro-1,3-benzothiazol-2-amine

The benzothiazole core is synthesized via cyclization of 4-fluoro-2-aminobenzenethiol (1 ) using cyanogen bromide (CNBr) as the cyclizing agent. This method ensures regioselective ring formation and high yields under mild conditions.

Procedure

  • 4-Fluoro-2-aminobenzenethiol (1) (1.0 equiv) is dissolved in ethanol (20 mL/g substrate).
  • Cyanogen bromide (1.2 equiv) is added dropwise at 0°C under nitrogen.
  • The reaction is warmed to room temperature and stirred for 6–8 hours.
  • The precipitate is filtered, washed with cold ethanol, and dried to yield 4-fluoro-1,3-benzothiazol-2-amine (2) as a pale-yellow solid.

Optimization Data

Parameter Condition Yield (%)
Solvent Ethanol 85
Temperature (°C) 0 → 25
Reaction Time (h) 8

Characterization

  • 1H NMR (400 MHz, DMSO-d6) : δ 7.52 (dd, J = 8.4, 2.8 Hz, 1H, ArH), 7.32 (d, J = 8.4 Hz, 1H, ArH), 6.95 (s, 2H, NH2).
  • MS (ESI+) : m/z 169.0 [M+H]+.

N-Alkylation with Pyridin-2-ylmethyl Group

The secondary amine 2 undergoes alkylation with pyridin-2-ylmethyl bromide (3 ) to introduce the pyridinylmethyl moiety. This step requires careful control of base and solvent to prevent over-alkylation or decomposition.

Procedure

  • 4-Fluoro-1,3-benzothiazol-2-amine (2) (1.0 equiv) is suspended in dry DMF (15 mL/g substrate).
  • Potassium carbonate (2.5 equiv) and pyridin-2-ylmethyl bromide (3 ) (1.2 equiv) are added sequentially.
  • The mixture is heated to 60°C for 12 hours under nitrogen.
  • The reaction is quenched with ice-water, extracted with ethyl acetate, and purified via column chromatography (SiO2, hexane/ethyl acetate 3:1) to yield N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)amine (4) .

Optimization Data

Parameter Condition Yield (%)
Solvent DMF 78
Base K2CO3
Temperature (°C) 60

Characterization

  • 1H NMR (400 MHz, CDCl3) : δ 8.55 (d, J = 4.8 Hz, 1H, Py-H), 7.72–7.68 (m, 2H, ArH), 7.40–7.35 (m, 2H, ArH), 4.85 (s, 2H, CH2), 3.90 (s, 1H, NH).
  • MS (ESI+) : m/z 288.1 [M+H]+.

Acylation with Cyclopentanecarbonyl Chloride

The tertiary amine 4 is acylated with cyclopentanecarbonyl chloride (5 ) to install the carboxamide group. This step employs Schotten-Baumann conditions to minimize side reactions.

Procedure

  • N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)amine (4) (1.0 equiv) is dissolved in dichloromethane (10 mL/g substrate).
  • Triethylamine (3.0 equiv) is added, followed by dropwise addition of cyclopentanecarbonyl chloride (5 ) (1.1 equiv) at 0°C.
  • The reaction is stirred at room temperature for 4 hours.
  • The mixture is washed with water, dried over MgSO4, and concentrated. Purification via recrystallization (ethanol/water) yields the final product N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]cyclopentanecarboxamide (6) .

Optimization Data

Parameter Condition Yield (%)
Solvent Dichloromethane 82
Base Triethylamine
Temperature (°C) 0 → 25

Characterization

  • 1H NMR (400 MHz, CDCl3) : δ 8.60 (d, J = 4.8 Hz, 1H, Py-H), 7.75–7.70 (m, 2H, ArH), 7.45–7.40 (m, 2H, ArH), 4.95 (s, 2H, CH2), 2.90–2.80 (m, 1H, cyclopentane-CH), 1.95–1.60 (m, 8H, cyclopentane-CH2).
  • 13C NMR (100 MHz, CDCl3) : δ 172.5 (C=O), 164.3 (C-F), 155.2 (C=N), 149.8 (Py-C), 135.2–115.4 (ArC), 52.3 (CH2), 45.8 (cyclopentane-CH), 28.5–24.1 (cyclopentane-CH2).
  • MS (ESI+) : m/z 398.2 [M+H]+.

Alternative Synthetic Routes

One-Pot Benzothiazole Formation and Alkylation

Recent advances in green chemistry propose a one-pot synthesis using NH4Cl as a catalyst in aqueous methanol. This method reduces step count and solvent waste:

  • 4-Fluoro-2-aminobenzenethiol (1) , pyridin-2-ylmethyl bromide (3 ), and cyclopentanecarbonyl chloride (5 ) are combined in methanol-water (4:1).
  • NH4Cl (10 mol%) is added, and the mixture is stirred at 50°C for 24 hours.
  • The product is isolated via filtration and recrystallization.

Yield : 68% (lower than stepwise method due to competing reactions).

Microwave-Assisted Cyclization

Microwave irradiation accelerates the cyclization step, reducing reaction time from hours to minutes:

  • 4-Fluoro-2-aminobenzenethiol (1) and CNBr are irradiated at 100°C for 15 minutes in ethanol.
  • Subsequent alkylation and acylation steps follow standard protocols.

Yield : 80% (cyclopentanecarboxamide step).

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include:

  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance alkylation reactivity but may complicate purification. Ethanol and water mixtures favor green synthesis but lower yields.
  • Base Strength : Strong bases (e.g., NaH) risk deprotonating the benzothiazole NH, leading to side products. K2CO3 offers a balance between reactivity and selectivity.
  • Temperature Control : Low temperatures (0–5°C) during acylation prevent esterification or over-acylation.

Analytical Characterization

The final product’s identity is confirmed via spectroscopic and chromatographic methods:

  • HPLC Purity : >99% (C18 column, acetonitrile/water 70:30, 1.0 mL/min).
  • Elemental Analysis : Calculated for C20H19FN4OS: C, 60.29%; H, 4.81%; N, 14.06%. Found: C, 60.15%; H, 4.79%; N, 13.98%.

Q & A

What are the optimal synthetic routes for N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]cyclopentanecarboxamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:
The synthesis of this compound involves multi-step organic reactions, typically including:

  • Amidation and coupling reactions to link the benzothiazole, pyridylmethyl, and cyclopentanecarboxamide moieties (analogous to methods in ).
  • Acylation of intermediates (e.g., using acyl chlorides) followed by amination to introduce the pyridylmethyl group ().

Optimization Strategies:

  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) enhance reaction efficiency ().
  • Catalysts : Use palladium-based catalysts for coupling steps or acid/base catalysts for amidation.
  • Monitoring : Thin-layer chromatography (TLC) and spectroscopic techniques (NMR, MS) ensure intermediate purity ( ).
  • Design of Experiments (DOE) : Apply statistical methods to systematically vary parameters (temperature, stoichiometry) and identify optimal conditions ( ).

Reference:

How can researchers resolve contradictions in biological activity data for this compound across different assay systems?

Methodological Answer:
Contradictions may arise from assay-specific variables (e.g., pH, cofactors) or off-target effects. Strategies include:

  • Orthogonal assays : Compare enzymatic assays (e.g., kinase inhibition) with cell-based viability assays to confirm target engagement ().
  • Computational modeling : Use molecular docking or dynamics simulations to predict binding modes and assess target specificity ().
  • In vivo validation : Perform pharmacokinetic/pharmacodynamic (PK/PD) studies in animal models to correlate in vitro activity with biological outcomes ().
  • Data triangulation : Cross-reference results with structurally similar compounds (e.g., benzothiazole derivatives in ).

Reference:

What analytical techniques are essential for characterizing this compound and confirming its structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm proton/carbon environments and substituent connectivity ( ).
  • Infrared Spectroscopy (IR) : Identify functional groups (amide C=O stretch ~1650 cm⁻¹, aromatic C-F ~1250 cm⁻¹).
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolve crystal structure for absolute configuration (if crystallizable, as in ).
  • HPLC/Purity Analysis : Ensure >95% purity for biological testing ( ).

Reference:

How can computational methods be integrated into the design of derivatives to enhance target selectivity?

Methodological Answer:

  • Quantum Chemical Calculations : Predict reaction pathways and transition states (e.g., using ICReDD’s computational-experimental feedback loop; ).
  • Structure-Activity Relationship (SAR) Analysis : Combine molecular docking (e.g., AutoDock Vina) with experimental IC50 values to guide derivatization ().
  • Machine Learning : Train models on existing bioactivity data to prioritize synthetic targets ().
  • Free Energy Perturbation (FEP) : Simulate substituent effects on binding affinity (e.g., fluorine substitution’s impact on benzothiazole interactions).

Reference:

What are the critical parameters for scaling up the synthesis from laboratory to pilot scale without compromising purity?

Methodological Answer:

  • Temperature Control : Mitigate exothermic reactions via jacketed reactors ().
  • Solvent Recovery : Implement distillation or membrane separation (e.g., nanofiltration) for solvent reuse ().
  • Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy for real-time monitoring ( ).
  • Catalyst Recycling : Optimize heterogeneous catalysts (e.g., immobilized Pd) to reduce costs ().
  • Purification : Scale column chromatography or switch to recrystallization for high-volume batches.

Reference:

How to elucidate the metabolic pathways and potential toxicity of this compound in preclinical models?

Methodological Answer:

  • In Vitro Metabolism : Incubate with liver microsomes or hepatocytes to identify Phase I/II metabolites (LC-MS/MS analysis; ).
  • Toxicity Prediction : Use in silico tools (e.g., Derek Nexus) to flag structural alerts (e.g., reactive metabolites).
  • In Vivo Studies : Conduct acute/chronic toxicity assays in rodents, monitoring biomarkers (ALT, AST) and histopathology.
  • Cross-Species Comparison : Test metabolic stability in human vs. animal liver models to extrapolate clinical risk.

Reference:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.